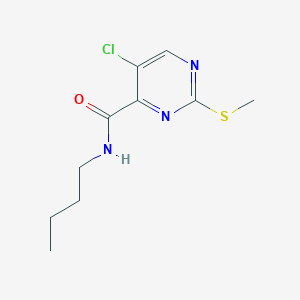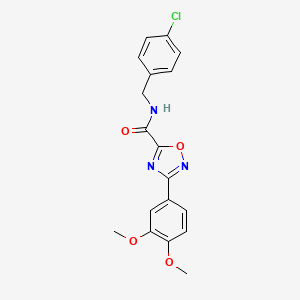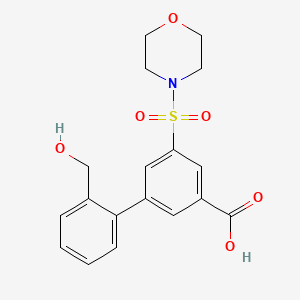![molecular formula C22H25N3O3 B5307051 N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5307051.png)
N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide, commonly known as HEC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. HEC has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of HEC is complex and involves multiple pathways. HEC has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. HEC also activates the caspase pathway, leading to apoptosis in cancer cells. Furthermore, HEC has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
HEC has been found to have various biochemical and physiological effects. HEC has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit the activation of NF-κB. In addition, HEC has been found to reduce oxidative stress and increase the activity of antioxidant enzymes. HEC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
HEC has several advantages for lab experiments. HEC is readily available and can be synthesized using various methods. HEC has been found to have high purity and yield, making it suitable for various applications. However, HEC has some limitations for lab experiments. HEC is relatively expensive, which may limit its use in some experiments. In addition, the mechanism of action of HEC is complex and involves multiple pathways, which may make it challenging to study its effects in detail.
Orientations Futures
There are several future directions for the study of HEC. One direction is to investigate the potential use of HEC in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to study the mechanism of action of HEC in more detail to better understand its effects on various pathways. Furthermore, future studies could investigate the safety and toxicity of HEC in animal models and humans to determine its potential use in clinical settings.
Conclusion
In conclusion, HEC is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. HEC has been synthesized using various methods, and its mechanism of action has been extensively studied. HEC has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. HEC has several advantages for lab experiments, including high purity and yield, but also has some limitations. Future studies could investigate the potential use of HEC in the treatment of various diseases and further elucidate its mechanism of action.
Méthodes De Synthèse
HEC can be synthesized using different methods, including the reaction of 4-hydroxybenzoylhydrazide with ethyl bromoacetate, followed by the reaction with cyclohexanecarboxylic acid. Another method involves the reaction of 4-hydroxybenzoylhydrazide with ethyl bromoacetate, followed by the reaction with cyclohexanecarboxylic acid, and then the reaction with hydrazine hydrate. These methods have been reported to yield HEC with high purity and yield.
Applications De Recherche Scientifique
HEC has been extensively studied for its potential use in various applications, including as an anti-inflammatory, antioxidant, and anticancer agent. HEC has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce oxidative stress. In addition, HEC has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
IUPAC Name |
N-[(Z)-1-[4-(cyclohexanecarbonylamino)phenyl]ethylideneamino]-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15(24-25-22(28)18-9-13-20(26)14-10-18)16-7-11-19(12-8-16)23-21(27)17-5-3-2-4-6-17/h7-14,17,26H,2-6H2,1H3,(H,23,27)(H,25,28)/b24-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWQKZBGDBRQM-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,1-dimethyl-2-(methylamino)-2-oxoethyl]-N-methyl-2-morpholin-4-ylbenzamide](/img/structure/B5306972.png)
![6-amino-4-[4-ethoxy-3-(hydroxymethyl)phenyl]-6'-methoxy-2,3'-bipyridine-5-carbonitrile](/img/structure/B5306974.png)
![4-[(2-chloro-4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5306978.png)


![4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5307001.png)
![3-{2-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5307006.png)
![(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5307029.png)

![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)

![3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5307049.png)
amine hydrochloride](/img/structure/B5307057.png)
![3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol](/img/structure/B5307064.png)